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molecular formula C12H13NO B8429037 3-(Benzylidene)-2-piperidone

3-(Benzylidene)-2-piperidone

Cat. No. B8429037
M. Wt: 187.24 g/mol
InChI Key: NGJPBMMZWJHTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07015320B2

Procedure details

This example describes the preparation of I where n=2 and R1=phenyl. In a nitrogen-filled glove box, a Fisher-Porter tube was charged with iridium catalyst prepared as in Example 1 (10 mg, 0.012 mmol) and 3-(benzylidene)-2-piperidone (250 mg, 1.3 mmol). Methanol (3 mL) and dichloromethane (3 mL) were added and the system was flushed 4 times with hydrogen and pressured to 60 psi (0.5 MPa) H2. After 18 h the reaction mixture was filtered through a short pad of silica. The solvent was removed at reduced pressure to afford 3-benzyl-2-piperidone (240 mg, 96%) as a white crystalline solid. Chiral HPLC analysis (Chiralpak AS, 60% heptane, 39.2% isopropanol, 0.4% trifluoroacetic acid, 0.4% n-hexylamine, 40° C.) indicated that conversion was 100% and the enantiomeric excess was 83%. 13C NMR: δ 20.10, 24.33, 36.42, 41.31, 41.74, 125.11, 127.32, 128.21, 138.84, 173.69;
[Compound]
Name
Example 1
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CO>[Ir].ClCCl>[CH2:1]([CH:8]1[CH2:13][CH2:12][CH2:11][NH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Example 1
Quantity
10 mg
Type
reactant
Smiles
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1C(NCCC1)=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ir]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the preparation of I where n=2 and R1=phenyl
ADDITION
Type
ADDITION
Details
In a nitrogen-filled glove box
CUSTOM
Type
CUSTOM
Details
the system was flushed 4 times with hydrogen
FILTRATION
Type
FILTRATION
Details
After 18 h the reaction mixture was filtered through a short pad of silica
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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